molecular formula C19H19NO4S2 B2777456 Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932354-74-0

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2777456
CAS RN: 932354-74-0
M. Wt: 389.48
InChI Key: KAGZBXCAWDXEKS-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, also known as MIPT, is a chemical compound that belongs to the class of benzothiophene derivatives. MIPT has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate exerts its pharmacological activities by inhibiting specific enzymes and receptors. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to interact with the GABA receptor, leading to its anticonvulsant activity.
Biochemical and Physiological Effects:
Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been found to exhibit various biochemical and physiological effects. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been shown to increase the levels of acetylcholine in the brain, leading to its potential use in the treatment of Alzheimer's disease. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to possess anticonvulsant activity by interacting with the GABA receptor. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been explored for its potential use in the treatment of neuropathic pain due to its analgesic activity. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several advantages for lab experiments. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is easy to synthesize, and its synthesis has been optimized to improve its yield and purity. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to exhibit diverse pharmacological activities, making it a potential candidate for drug discovery. However, Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has some limitations for lab experiments. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has not been extensively studied, and its mechanism of action is not fully understood. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate also has limited solubility in water, which may affect its bioavailability.

Future Directions

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several potential future directions for research. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be explored for its potential use in the treatment of Alzheimer's disease, neuropathic pain, and inflammatory diseases. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can also be further optimized for its pharmacological activities, leading to the discovery of new lead compounds. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be explored for its potential use in material science, including as a building block for the synthesis of liquid crystals. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can also be studied for its potential use as a biosensor for the detection of specific enzymes and receptors.

Synthesis Methods

The synthesis of Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves the reaction of 3-bromo-1-benzothiophene-2-carboxylic acid with 4-isopropylaniline and sulfonyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate in high yield. The synthesis of Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been optimized by various researchers to improve its yield and purity.

Scientific Research Applications

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has shown potential as a lead compound in drug discovery due to its diverse pharmacological activities. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate exhibits inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been tested for its anticancer activity against various cell lines, including breast, prostate, and lung cancer cells. Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been explored for its potential applications in material science, including as a building block for the synthesis of liquid crystals.

properties

IUPAC Name

methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-12(2)13-8-10-14(11-9-13)20-26(22,23)18-15-6-4-5-7-16(15)25-17(18)19(21)24-3/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZBXCAWDXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

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